molecular formula C25H23N3O2 B11592349 N-(3-methylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

N-(3-methylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide

Cat. No.: B11592349
M. Wt: 397.5 g/mol
InChI Key: UNUAWEMWIXVAKZ-UHFFFAOYSA-N
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Description

N-(3-METHYLPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazine core, which is known for its biological activity, and two methylphenyl groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE typically involves multiple steps:

    Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Attachment of Methylphenyl Groups: The methylphenyl groups are introduced via Friedel-Crafts alkylation reactions using methylbenzene derivatives and suitable catalysts like aluminum chloride.

    Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, azides.

Scientific Research Applications

N-(3-METHYLPHENYL)-3-[4-(4-METHYLPHENYL)-1-OXO-

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

N-(3-methylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]propanamide

InChI

InChI=1S/C25H23N3O2/c1-17-10-12-19(13-11-17)24-21-8-3-4-9-22(21)25(30)28(27-24)15-14-23(29)26-20-7-5-6-18(2)16-20/h3-13,16H,14-15H2,1-2H3,(H,26,29)

InChI Key

UNUAWEMWIXVAKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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